molecular formula C9H15NO2 B122685 (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145513-90-2

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

Cat. No.: B122685
CAS No.: 145513-90-2
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-PRJMDXOYSA-N
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Description

TRULI, also known as Lats-IN-1, is a potent and ATP-competitive inhibitor of Lats1 and Lats2 kinases. These kinases are core enzymes in the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis. TRULI has been shown to induce robust Yap nuclear translocation and prevent Yap phosphorylation, leading to increased cell proliferation in various tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRULI involves several steps, starting with the preparation of the core structure. The key steps include:

Industrial Production Methods

Industrial production of TRULI follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TRULI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Production

The synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is crucial for its applications. The synthetic methods include:

  • Methodology: A notable synthetic route involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine under specific conditions, yielding high purity and yield .
  • Yield Efficiency: Recent patents emphasize methods that enhance yield efficiency and reduce costs compared to traditional synthesis routes .

Chemistry

In organic chemistry, this compound serves as a vital building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for:

  • Synthesis of Pharmaceuticals: It is an intermediate in the synthesis of drugs like Perindopril and Trandolapril, which are angiotensin-converting enzyme inhibitors used for treating hypertension .

Biology

The compound has been studied for its potential biological activities:

  • Enzyme Inhibition: Research indicates its role in inhibiting specific enzymes, contributing to its therapeutic potential in treating cardiovascular diseases.
  • Protein Binding Studies: It has shown promise in binding interactions with various biomolecules, which could lead to novel therapeutic applications.

Medicine

In medical research, this compound is investigated for:

  • Therapeutic Properties: Studies suggest it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies .
  • Quality Control in Drug Production: High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its isomers in pharmaceutical formulations, ensuring quality control during drug production .

HPLC Method Development

A study focused on developing a stability-indicating HPLC method for quantifying this compound and its isomers demonstrated:

ParameterValue
Column TypeInertsil ODS-4
Mobile Phase10 mM Potassium dihydrogen phosphate
Flow Rate1.5 mL/min
Column Temperature35°C
Injection Volume10 µL

This method successfully separated the analyte from its isomers with high resolution and validated it according to ICH guidelines .

Synthesis of Perindopril

In the synthesis of Perindopril, this compound acts as a key intermediate. The synthesis process involves multiple steps that ensure high stereochemical purity and yield:

StepReaction Conditions
Initial ReactionNonionic polar solvent
CyclizationBoiling hydrochloric acid
HydrogenationPd/C catalyst

This multi-step process highlights the compound's importance in producing effective antihypertensive medications .

Mechanism of Action

TRULI exerts its effects by inhibiting Lats1 and Lats2 kinases, which are key components of the Hippo signaling pathway. By preventing the phosphorylation of Yap, TRULI promotes Yap nuclear translocation, leading to increased transcription of genes involved in cell proliferation. This mechanism is crucial for its role in promoting cell growth and regeneration in various tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TRULI

TRULI is unique due to its high specificity and potency as an inhibitor of Lats1 and Lats2 kinases. Its ability to induce robust Yap nuclear translocation and promote cell proliferation in various tissues makes it a valuable tool for studying the Hippo signaling pathway and its potential therapeutic applications .

Biological Activity

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is an important compound in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. This article explores its biological activity, synthesis methods, and analytical techniques used for its quantification.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO2C_9H_{15}NO_2 with a molecular weight of 169.22 g/mol. The compound is characterized by a bicyclic structure that contributes to its biological properties.

This compound primarily functions as a precursor for ACE inhibitors. ACE inhibitors are known to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced cardiovascular workload .

Pharmacological Effects

  • Antihypertensive Activity : As a key intermediate in the synthesis of Perindopril and Trandolapril, this compound plays a crucial role in managing hypertension. Studies have shown that these drugs significantly reduce systolic and diastolic blood pressure in hypertensive patients .
  • Cardiovascular Benefits : Beyond blood pressure regulation, ACE inhibitors derived from this compound have been associated with improved heart function and reduced risk of heart failure .
  • Neuroprotective Effects : Some studies suggest that indole derivatives may exhibit neuroprotective properties due to their ability to modulate neurotransmitter levels and reduce oxidative stress .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Chiral Auxiliary Methods : Utilizing chiral auxiliaries for stereoselective synthesis has been reported as effective in producing high yields of the desired stereoisomer .
  • Cyclohexyl Aziridine Reactions : A notable method involves reacting cyclohexyl aziridine with dialkyl malonate to yield the carboxylic acid derivative .

High-Performance Liquid Chromatography (HPLC)

HPLC has been widely employed for the separation and quantification of this compound and its isomers. This technique allows for:

  • Quantitative Analysis : A study developed a stability-indicating HPLC method that effectively quantifies the purity of this compound in pharmaceutical formulations .
HPLC ParametersDetails
ColumnInertsil ODS-4
Mobile PhaseBuffer solution (10 mM KDP)
Flow Rate1.5 mL/min
Column Temperature35°C
Injection Volume10 µL

Clinical Applications

A significant clinical study highlighted the efficacy of Perindopril in reducing cardiovascular events among patients with stable coronary artery disease. The study demonstrated a reduction in mortality rates associated with heart failure when patients were treated with ACE inhibitors derived from this compound .

Properties

IUPAC Name

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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